N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide
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Overview
Description
The compound “N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide” is a complex organic molecule. It contains an isoquinoline group, which is a type of nitrogen-containing heterocycle . It also contains a sulfonamide group and an ethylsulfonyl group, which are commonly found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the sulfonamide group might participate in acid-base reactions, while the isoquinoline ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Inhibitory Potency and Selectivity in Medicinal Chemistry
Potent Phenylethanolamine N-Methyltransferase (PNMT) Inhibition : The compound has been studied for its inhibitory potency against PNMT, an enzyme involved in the biosynthesis of epinephrine from norepinephrine. Modifications to the sulfonamide nitrogen in related compounds have led to high PNMT inhibitory potency and high selectivity. These modifications are also predicted to enable penetration of the blood-brain barrier, making them significant for neurological applications (Grunewald et al., 2005).
Binding Comparison to Active Site of PNMT : Comparative studies of related compounds have been conducted to understand how changes in the sulfonamide group affect binding to PNMT's active site. This research is crucial for designing more effective and selective inhibitors of PNMT (Grunewald et al., 2006).
Protein Kinase Inhibition
- Protein Kinase Inhibition : Isoquinolinesulfonamides, which are closely related to the compound , have shown significant inhibition of various protein kinases, including cAMP-dependent, cGMP-dependent, and protein kinase C. This has implications for the treatment of diseases where abnormal protein kinase activity is a factor (Hidaka et al., 1984).
Miscellaneous Applications
Sulfonamide Derivatives in Anticancer Research : Sulfonamide derivatives have been synthesized and evaluated for their potential anticancer properties. This includes studying their effects on cell proliferation and the activation of pro-apoptotic genes in various cancer cell lines (Cumaoğlu et al., 2015).
Nucleotide Receptor Antagonism : Isoquinolines, including derivatives similar to the compound , have been studied as antagonists of the P2X7 nucleotide receptor. This receptor is significant in immune responses, and its inhibition could have therapeutic implications (Humphreys et al., 1998).
Molecular Structure Studies : Research into the molecular structure of compounds like N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide provides insights into their potential applications in drug design and development (Gelbrich et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-2-27(24,25)21-12-10-17-8-9-19(14-18(17)15-21)20-26(22,23)13-11-16-6-4-3-5-7-16/h3-9,14,20H,2,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXALNQVQHPJTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide |
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